Lapidilectam

Description

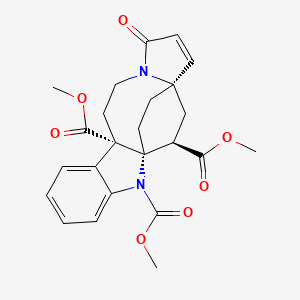

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O7 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

trimethyl (1R,9S,16R,18R)-13-oxo-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate |

InChI |

InChI=1S/C24H26N2O7/c1-31-19(28)16-14-22-9-8-18(27)25(22)13-12-23(20(29)32-2)15-6-4-5-7-17(15)26(21(30)33-3)24(16,23)11-10-22/h4-9,16H,10-14H2,1-3H3/t16-,22+,23+,24+/m0/s1 |

InChI Key |

VOHFPFMHDXIAOK-FDUHJNRSSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@]23CC[C@]14[C@](CCN2C(=O)C=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |

Canonical SMILES |

COC(=O)C1CC23CCC14C(CCN2C(=O)C=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Structural Elucidation Methodologies and Stereochemical Refinements

Advanced Spectroscopic Techniques for Structural Determination

The foundational step in characterizing a novel compound is the determination of its planar structure—how its atoms are connected. For Lapidilectine B, a suite of spectroscopic methods was employed to piece together its intricate polycyclic framework.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone technique for elucidating the structure of complex organic molecules. nih.govemerypharma.comwikipedia.org Unlike 1D NMR, which plots signal intensity against a single frequency axis, 2D NMR spreads the signals across two frequency axes, revealing correlations between different nuclei and thus providing clear evidence of molecular connectivity. wikipedia.org

For the structural analysis of Lapidilectine B and its synthetic intermediates, several 2D NMR experiments were crucial. Correlation Spectroscopy (COSY) was used to identify protons that are coupled to each other, typically through two or three bonds, which helps in tracing out proton networks within the molecule. emerypharma.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances. nih.gov

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment was vital. It reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, enabling chemists to connect different molecular fragments and piece together the complete carbon skeleton. mdpi.com By systematically analyzing the correlations from COSY, HSQC, and HMBC spectra, researchers were able to confirm the complex caged framework of Lapidilectine B, which features a propellane core and two spiro-fused pyrrolidine (B122466) rings. researchgate.net

Table 1: Key 2D NMR Correlations for Lapidilectine B Intermediates

| Experiment Type | Information Gained | Application in Lapidilectine B Elucidation |

|---|---|---|

| COSY (¹H-¹H Correlation) | Identifies neighboring protons (H-C-C-H systems). | Mapping of proton connectivity within the cyclohexane (B81311) and pyrrolidine rings. |

| HSQC (¹H-¹³C Correlation) | Links protons to their directly bonded carbons. | Assignment of specific ¹³C signals to their corresponding protons. |

| HMBC (¹H-¹³C Long-Range Correlation) | Connects protons and carbons separated by 2-3 bonds. | Assembling the complete polycyclic framework by linking molecular fragments. |

While NMR provides the skeletal blueprint, other spectroscopic techniques offer complementary information essential for a complete structural profile.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was used to determine the precise molecular formula of Lapidilectine B by measuring its exact mass-to-charge ratio. mdpi.com This is a critical first step that provides the elemental composition, constraining the possible structures.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. In the analysis of Lapidilectine B and its precursors, IR spectra confirmed the presence of key functional groups such as carbonyls (C=O) from amide or ketone moieties and C-N bonds within the heterocyclic rings. researchgate.netmdpi.com For example, a typical IR spectrum for a synthetic intermediate of Lapidilectine B showed characteristic absorption bands around 1779 cm⁻¹ (carbonyl) and 2954 cm⁻¹ (C-H stretching). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within a molecule. For Lapidilectine B, which contains an indole (B1671886) core, UV-Vis spectroscopy would show characteristic absorption maxima corresponding to the electronic transitions within this aromatic system. nih.gov

Optical Rotation (OR) and Circular Dichroism (CD): These methods are specifically used to analyze chiral molecules. Optical rotation measures the rotation of plane-polarized light by a chiral sample, while CD measures the differential absorption of left and right circularly polarized light. mdpi.com These techniques are indispensable for characterizing the stereochemistry of a molecule, as discussed in the following section.

Stereochemical Assignment and Revisions

Determining the connectivity of Lapidilectine B was only part of the challenge. Establishing its precise three-dimensional arrangement, or absolute stereochemistry, was a complex task that required dedicated synthetic efforts and advanced analysis.

The first total synthesis of Lapidilectine B, accomplished by Pearson and coworkers in 2004, produced the compound as a racemate (a 50:50 mixture of both enantiomers). nih.gov This seminal work confirmed the proposed molecular connectivity and relative stereochemistry—the spatial arrangement of its atoms relative to one another—but did not assign the absolute configuration of the naturally occurring enantiomer. At this stage, the structure was understood, but its specific "handedness" as produced in nature remained unknown.

The definitive assignment of the absolute stereochemistry of Lapidilectine B was achieved through the asymmetric total synthesis of one of its enantiomers, (+)-Lapidilectine B, by Nishida and colleagues in 2016. scribd.com This work can be considered a "revision" in the sense that it refined the structural understanding from a racemic or unassigned state to a specific, absolute configuration.

By employing a chiral lithium amide for an enantioselective deprotonation step, the researchers were able to synthesize an optically pure version of a key intermediate, which ultimately led to the synthesis of (+)-Lapidilectine B. scribd.com The synthesized (+)-Lapidilectine B was then compared to the natural product. The positive sign of the specific optical rotation ([α]D) of the synthesized molecule matched that reported for the natural alkaloid, confirming that the synthesis had produced the naturally occurring enantiomer.

This achievement allowed for the unambiguous assignment of the absolute configuration at all stereocenters within the molecule. scribd.com This process, moving from a relative or racemic structure to a confirmed absolute stereochemistry, represents the final and most refined level of structural elucidation. nih.gov

Table 2: Stereochemical Refinement of Lapidilectine B

| Stage | Key Finding | Methodology | Reference |

|---|---|---|---|

| Initial Synthesis | Confirmation of relative stereochemistry. | Total synthesis of racemic (±)-Lapidilectine B. | Pearson et al. (2004) nih.gov |

| Stereochemical Revision/Assignment | Determination of the absolute configuration. | Asymmetric total synthesis of (+)-Lapidilectine B and comparison of its optical rotation to the natural product. | Nishida et al. (2016) scribd.com |

Compound Index

Synthetic Approaches to Lapidilectam and Analogues

Overview of Total Synthesis Strategies

The intricate architecture of Lapidilectam and its congeners has spurred the development of innovative and efficient synthetic strategies. Early approaches were often lengthy, but more recent efforts have focused on unified methodologies that allow for the synthesis of multiple members of this alkaloid family from common intermediates.

Challenges in Pyrroloazocinoindole Core Construction

The principal challenge in the synthesis of this compound and related alkaloids lies in the construction of the central pyrroloazocinoindole core. researchgate.netresearchgate.net This tetracyclic system features a fused eight-membered azocine (B12641756) ring, which is entropically disfavored to form. The strategic and stereocontrolled installation of the quaternary carbon center at the spiro-junction of the indole (B1671886) and pyrrolidine (B122466) rings further complicates the synthetic design. Early synthetic endeavors highlighted these difficulties, often requiring numerous steps to forge the core structure.

Development of Unified Synthetic Methodologies for this compound and Related Alkaloids

In response to the challenges posed by the pyrroloazocinoindole framework, unified synthetic strategies have been developed. These approaches aim to access multiple alkaloids from a common precursor, streamlining the synthetic process. A notable unified total synthesis of seven members of the lapidilectine and grandilodine family, including this compound, was achieved without the use of protecting groups for functional groups. acs.orgacs.org

This strategy commenced from commercially available tryptamine (B22526) and employed two key gold-catalyzed reactions to construct the core structure. acs.orgacs.orgresearchgate.net The synthesis of an advanced pyrroloazocine intermediate was accomplished in both racemic and enantiopure forms in just five steps on a gram scale. acs.orgacs.orgresearchgate.net This unified approach not only provides efficient access to these alkaloids but also sheds light on their potential biosynthetic relationships. acs.org An endgame strategy from common intermediates, a lactone and a diester, allowed for the divergent synthesis of seven different pyrroloazocinoindole alkaloids. acs.org Specifically, the introduction of a double bond into a diester intermediate furnished (-)-Lapidilectam. acs.orgacs.org This work also led to a revision of the sign of the optical rotation for this compound from the previously reported (+) to (-). acs.orgacs.org

Key Methodologies and Reaction Cascades in this compound Synthesis

The successful total synthesis of this compound has been underpinned by the application of powerful transition-metal-catalyzed reactions. Gold catalysis, in particular, has proven to be instrumental in overcoming the challenges associated with the formation of the complex polycyclic system.

Gold-Catalyzed Cyclization Reactions

A key transformation in the unified synthesis of this compound is the gold-catalyzed 8-endo-dig hydroarylation. acs.orgacs.org This reaction forges the crucial eight-membered azocine ring, a step that is often a significant hurdle in the synthesis of related alkaloids. researchgate.netnih.gov The use of a gold(I) catalyst, such as AuCl, effectively promotes the intramolecular cyclization of an alkyne onto the indole nucleus with perfect 8-endo selectivity. nih.gov This methodology has been successfully applied to the synthesis of the pyrroloazocine indole core present in this compound and seven other related alkaloids. acs.orgresearchgate.net

| Reaction | Catalyst | Selectivity | Yield | Reference |

| 8-endo-dig Hydroarylation | AuCl | 8-endo | 83% | nih.gov |

Another innovative and critical step in the unified synthesis of the lapidilectine/grandilodine family is a gold-catalyzed photoredox cyclization. acs.orgacs.org This 6-exo-trig cyclization is instrumental in constructing the final ring of the tetracyclic core. acs.orgresearchgate.net The reaction proceeds through a radical mechanism, initiated by a photoredox process, and is catalyzed by a digold photoredox catalyst. researchgate.net This dual catalytic system, merging gold catalysis with photoredox catalysis, has proven to be highly efficient, leading to the desired product in excellent yield. researchgate.netspringernature.com The development of this methodology represents a significant advance in the synthesis of complex indole alkaloids. researchgate.net

| Reaction | Catalyst | Yield | Reference |

| 6-exo-trig Photoredox Cyclization | Digold Photoredox Catalyst | 91% | researchgate.net |

Radical-Mediated Synthetic Transformations

Radical chemistry has proven to be a powerful tool in the synthesis of complex natural products like this compound. nih.gov These methods often involve the generation of highly reactive radical intermediates that can participate in cyclization reactions to form key structural motifs. nih.govrsc.org

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates in organic synthesis. beilstein-journals.org In the context of this compound and related alkaloids, this approach has been instrumental in constructing the core pyrroloazocine skeleton. nih.govresearchgate.net

A unified total synthesis of seven pyrroloazocine indole alkaloids, including this compound, utilized a gold photocatalyst, specifically [(dppm)₂Au₂Cl₂], to induce a crucial radical-mediated cyclization. nih.gov The proposed mechanism involves the photoexcitation of the gold complex, which then acts as an oxidative quencher for an α-bromo ester starting material (51), generating an α-keto radical (52). nih.gov This radical undergoes cyclization onto the indole ring to form a benzyl (B1604629) radical (53), which is subsequently oxidized to the desired cyclized product (54) in a high yield of 91%. nih.govsci-hub.se This key intermediate serves as a common precursor for the synthesis of (±)-Lapidilectam (58) and other related natural products. nih.gov

The use of photoredox catalysis allows for the formation of complex C-C bonds under mild conditions, often with a high degree of stereocontrol. rsc.orgrsc.org The photocatalyst facilitates single-electron transfer (SET) processes, which can initiate a cascade of reactions leading to the desired molecular architecture. rsc.orgtdl.org

Table 1: Key Intermediates in Photocatalyst-Induced Synthesis of this compound Precursor

| Compound Number | Structure | Role in Synthesis |

| 51 | α-bromo ester | Oxidative quencher, radical precursor. nih.gov |

| 52 | α-keto radical | Intermediate formed after photoexcitation and quenching. nih.gov |

| 53 | benzyl radical | Formed after cyclization of the α-keto radical. nih.gov |

| 54 | cyclized product | Common intermediate for this compound and analogues. nih.gov |

Electron Donor-Acceptor (EDA) complexes offer a powerful, photocatalyst-free method for initiating photochemical reactions. hepatochem.com These complexes form between an electron donor and an electron acceptor, and upon irradiation with light, can undergo single-electron transfer (SET) to generate radical ions. beilstein-journals.org This strategy is advantageous as it often uses mild reaction conditions and avoids the need for expensive transition metal or organic dye photocatalysts. hepatochem.combeilstein-journals.org

The formation of an EDA complex can activate otherwise inert C-H bonds, particularly those at the N-α position of amines, which are common structural motifs in alkaloids. sioc-journal.cn The process is initiated by the absorption of light by the EDA complex, leading to the generation of a radical cation and a radical anion, which can then proceed through various reaction pathways. beilstein-journals.orgresearchgate.net The predictability and site-selectivity of the intermediates make this a valuable tool in the synthesis of complex nitrogen-containing molecules. sioc-journal.cn

While direct application of EDA complexes in a published total synthesis of this compound is not explicitly detailed in the provided results, the principles of EDA chemistry are highly relevant to the radical-mediated bond formations inherent in its synthesis. The generation of α-aminoalkyl radicals via EDA complexes with subsequent cyclization is a well-established synthetic strategy. rsc.org

Table 2: General Principles of EDA Complex Photochemistry

| Component | Description | Role |

| Electron Donor (D) | An electron-rich molecule. beilstein-journals.org | Forms the EDA complex with the acceptor. beilstein-journals.org |

| Electron Acceptor (A) | An electron-poor molecule. beilstein-journals.org | Forms the EDA complex with the donor. beilstein-journals.org |

| EDA Complex [D, A] | A ground-state aggregate formed by the donor and acceptor. beilstein-journals.org | Absorbs light to initiate electron transfer. beilstein-journals.org |

| Radical Ions [D•+, A•-] | Generated upon photoexcitation of the EDA complex. beilstein-journals.org | Initiate subsequent chemical transformations. beilstein-journals.org |

Other Cyclization and Rearrangement Strategies for this compound Intermediates

Beyond the primary radical and stereoselective strategies, other cyclization and rearrangement reactions have been employed in the synthesis of this compound and its analogues. A domino double spirocyclization of N-arylamide derivatives has been developed to rapidly construct the diazadispiro[4.2.4⁸.2⁵]tetradecatriene core found in this compound. nih.gov This reaction proceeds diastereoselectively to create two quaternary centers in a single step. nih.gov

Rearrangement reactions have also played a role. For example, a homodienyl retro-ene/ene isomerization was a key step in the synthesis of the related lundurine alkaloids, which share the pyrroloazocine core with this compound. acs.org These types of rearrangements can be powerful for streamlining synthetic routes to complex molecular architectures. acs.org

Heck Reaction Applications in Tetracyclic Intermediate Formation

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has proven to be a valuable tool in the synthesis of complex molecules. byjus.commdpi.com In the context of this compound synthesis, the intramolecular Heck reaction is particularly useful for constructing the tetracyclic core. sioc-journal.cnclockss.org

The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of an alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. byjus.comlibretexts.org

Key Features of the Heck Reaction in this Context:

Intramolecular Cyclization: The intramolecular version of the Heck reaction is highly effective for forming cyclic structures, including the tetracyclic framework of this compound intermediates. libretexts.org

Regio- and Stereoselectivity: The regioselectivity and stereoselectivity of the intramolecular Heck reaction are often superior to its intermolecular counterpart, which is a significant advantage in the synthesis of complex natural products. libretexts.org

Functional Group Tolerance: Palladium-mediated reactions, including the Heck reaction, are known for their tolerance of various functional groups, which simplifies synthetic planning and execution. clockss.org

A notable application involves the dearomative functionalization of indole C=C bonds. Palladium-catalyzed intramolecular Heck reactions of C2-tethered pyrroles can proceed through migratory insertion into a formal conjugate diene followed by hydride elimination to yield spiropyrrolidine-2-oxindoles. sioc-journal.cn

| Catalyst System | Substrate Type | Product | Key Advantage |

| Pd(OAc)₂ / PPh₃ | Aryl Halide with Alkene | Tetracyclic Core | Mild reaction conditions clockss.org |

| Pd(dba)₂ / PPh₃ | C2-tethered Pyrrole | 3,2'-Spiropyrrolidine-2-oxindole | Dearomative cyclization sioc-journal.cn |

Smalley Azido-Enolate Cyclization for Indoxyl Core Formation (related scaffolds)

The Smalley azido-enolate cyclization is a key transformation for the construction of the 1,2-dihydro-3H-indol-3-one (indoxyl) core, a structural feature present in related alkaloids. researchgate.net This method has been successfully applied in the total synthesis of alkaloids like (±)-lapidilectine B. researchgate.net The reaction involves the treatment of ortho-bromophenyl sec-alkyl/sec-alkenyl ketones with sodium azide (B81097) in the presence of copper salts. This initiates a sequence of an SNAr reaction followed by the Smalley cyclization to afford pseudo-indoxyl derivatives. nih.gov Some of the resulting pseudo-indoxyls have been noted for their fluorescent properties. nih.gov

Stevens Rearrangement of Sulfonium (B1226848) Ylides in Medium-Sized Heterocycle Construction

The construction of medium-sized heterocycles, a significant challenge in organic synthesis, can be addressed using the Stevens rearrangement of sulfonium ylides. ualberta.ca This method is particularly relevant for synthesizing the seven- or eight-membered rings found in various natural products. ualberta.caresearchgate.net The Stevens researchgate.netresearchgate.net-shift of sulfonium ylides facilitates the formation of new carbon-carbon bonds, enabling the expansion of smaller rings into medium-sized ones. ualberta.ca

This strategy has been applied to the synthesis of medium-sized cyclic ethers and amines, which are common frameworks in biologically active natural products. ualberta.canih.gov For instance, a sulfonium ylide derived from a six-membered monothioacetal precursor can undergo a Stevens researchgate.netresearchgate.net-shift to yield a medium-sized cyclic ether with a high degree of chirality transfer. researchgate.netnih.gov This approach has been successfully employed in the formal synthesis of (+)-laurencin. researchgate.net

Key Aspects of the Stevens Rearrangement:

Ring Expansion: It allows for the conversion of readily available cyclic precursors into larger, more complex ring systems. nih.gov

Chirality Transfer: The rearrangement can proceed with significant retention of stereochemical configuration. researchgate.net

Catalysis: Copper complexes are often used to catalyze the enantioselective Stevens rearrangement. nih.govmdpi.com

Lewis Acid Mediated Cyclizations

Lewis acid mediated cyclizations are a powerful tool for constructing complex cyclic systems, including the spirocyclohexylindoline core. escholarship.orgrsc.org These reactions often proceed with high diastereoselectivity and can provide straightforward access to target structures through dual activation. rsc.org

Various Lewis acids, such as TiCl₄ and FeCl₃, have been employed to promote Prins-type cyclizations, which can generate substituted tetrahydropyrans with excellent stereoselectivity. nih.gov In the context of Nazarov cyclizations, Lewis acids catalyze a 4-π conrotatory electrocyclic reaction to form cyclopentenones from divinyl ketones. organic-chemistry.org However, a significant challenge in Lewis acid-catalyzed reactions can be controlling stereoselectivity, as the strong acidic conditions can lead to racemization. nih.govorganic-chemistry.org

The choice of Lewis acid can be critical. For example, in the preparation of pyrimidines, samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea (B33335) under microwave irradiation, offering an efficient and high-yielding synthetic route. organic-chemistry.org

Synthesis of Key Intermediate Scaffolds for this compound

The total synthesis of this compound and its analogues relies on the efficient construction of key intermediate scaffolds that form the core structure of these complex molecules.

Pyrroloazocine Backbone Assembly

The indole-fused pyrroloazocine core is a defining structural feature of this compound and related alkaloids like the lundurines. researchgate.netacs.org The construction of this polycyclic system presents a significant synthetic challenge. researchgate.net

One successful strategy involves a gold-catalyzed intramolecular hydroarylation of indoles. researchgate.net Specifically, AuCl₃ has been shown to be an effective catalyst for the 8-endo-dig cyclization of an alkynylindole, leading to the formation of the 1H-azocino[5,4-b]indole skeleton. researchgate.netacs.org This methodology has been applied in the total syntheses of several Kopsia alkaloids, including members of the lapidilectine/grandilodine family. researchgate.net

Another approach utilizes a tandem reductive amination/lactamization sequence to introduce the pyrrolidinone ring, followed by a palladium-catalyzed intramolecular direct C–H vinylation of the indole to construct the polyhydroazocine ring. researchgate.net

Indoline-Fused Eight-Membered Azaheterocycle Construction

The synthesis of indoline-fused eight-membered azaheterocycles has been achieved through innovative cascade reactions. nih.govresearchgate.net One such method involves a zinc-catalyzed dearomatization of indoles, followed by a base-promoted ring-expansion and an intramolecular SNAr reaction. nih.govresearchgate.net This one-pot process is atom-economical and provides an efficient route to these complex heterocyclic systems. nih.gov

Mechanistic Investigations in Lapidilectam Synthesis and Biosynthesis

Reaction Mechanism Elucidation in Synthetic Pathways

The total synthesis of lapidilectam and its analogues has been a fertile ground for mechanistic exploration, revealing the subtle interplay of catalysts, reagents, and reaction conditions that dictate the outcome of key transformations.

Mechanistic Studies of Gold-Catalyzed Cyclizations

Gold catalysis has proven to be a powerful tool in the construction of the core structures of this compound and related alkaloids. mdpi.combeilstein-journals.orgresearchgate.net The soft Lewis acidic nature of gold(I) and gold(III) complexes allows for the activation of alkynes and allenes toward nucleophilic attack under mild conditions. mdpi.commdpi.com

In the context of this compound synthesis, gold-catalyzed cyclizations are pivotal for forming key ring systems. For instance, an 8-endo-dig hydroarylation catalyzed by gold was a crucial step in a unified total synthesis of several pyrroloazocine indole (B1671886) alkaloids, including this compound. researchgate.netacs.org The mechanism of these cyclizations generally involves the π-activation of the alkyne by the cationic gold catalyst, which enhances its electrophilicity and facilitates the intramolecular attack by a nucleophile, such as an indole ring. mdpi.com The regioselectivity of this attack (e.g., 5-exo-dig vs. 6-endo-dig) can be influenced by the choice of ligands on the gold catalyst. beilstein-journals.org For example, the use of σ-donor ligands like IPr has shown exceptional selectivity for the 5-exo-dig pathway in certain systems. beilstein-journals.org While both Au(I) and Au(III) species can be active catalysts, it has been suggested that in some cases, Au(III) may be reduced in situ to the catalytically active Au(I) species. researchgate.net

A proposed general mechanism for gold-catalyzed alkyne hydrofunctionalization is presented below:

| Step | Description |

| 1. π-Complex Formation | The cationic gold catalyst coordinates to the alkyne, forming a π-complex and activating the triple bond. mdpi.com |

| 2. Nucleophilic Attack | An intramolecular nucleophile (e.g., the indole ring) attacks the activated alkyne. The regioselectivity of this step is crucial. |

| 3. Protodeauration/Reductive Elimination | The resulting vinyl-gold intermediate undergoes protodeauration or another terminating step to release the cyclized product and regenerate the active gold catalyst. mdpi.com |

Radical Chain Pathways in Photochemical Transformations Relevant to Synthesis

Photochemical methods, particularly those involving radical intermediates, have emerged as a strategic approach in the synthesis of complex alkaloids like this compound. sci-hub.se A key transformation in one total synthesis involved a photoredox-catalyzed 6-exo-trig radical spirocyclization onto an indole nucleus. researchgate.net This reaction proceeded with high diastereoselectivity. researchgate.net

The general mechanism for such photochemical transformations often involves the formation of an electron-donor-acceptor (EDA) complex. rsc.org Upon irradiation with visible light, this complex is excited, leading to a single-electron transfer (SET) event that generates a radical ion pair. rsc.org This initiates a radical chain reaction. For example, an iminyl radical can be generated, which then undergoes intramolecular homolytic aromatic substitution (HAS) to form a new ring. rsc.org The resulting radical anion can then reduce another molecule of the starting material, propagating the chain. rsc.org In some cases, a digold photoredox catalyst has demonstrated remarkable efficiency in these cyclizations. researchgate.net

The excited-state dynamics of such processes can be complex, involving branching between different electronic states that lead to either the desired radical formation or unproductive decay pathways. nih.gov

Mechanistic Insights into Stereoselective Transformations in this compound Synthesis

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Mechanistic studies have been instrumental in understanding and controlling the stereochemical outcomes of key reactions. For instance, in a tandem Michael addition-Mannich cyclization used to construct tetracyclic spiroindolines, a core structure relevant to indole alkaloids, the stereoselectivity was found to be switchable. nih.gov

Mechanistic investigations, including in situ NMR experiments and DFT calculations, revealed a rare retro-Mannich/re-Mannich rearrangement involving the cleavage of a C-C bond in a saturated six-membered ring. nih.gov The electronic properties of the nitrogen-protecting group on the indole, in conjunction with a Lewis acid catalyst, were identified as the key factors controlling the stereochemical outcome. nih.gov This understanding allowed for the divergent synthesis of two diastereoisomeric cores with high selectivity. nih.gov

In the context of the photoredox-catalyzed cyclization mentioned earlier, the high endo-diastereoselectivity was rationalized by a transition state model where a key substituent adopts an equatorial position in a twist-boat-like conformation. researchgate.net

Proposed Mechanisms for Side Reactions and Byproduct Formation (e.g., Azocane (B75157) byproducts)

The formation of undesired side products is a common challenge in complex organic synthesis. In the synthesis of related alkaloid structures, the formation of azocane byproducts has been observed. ub.edu The mechanism for the formation of these eight-membered rings can be competitive with the desired cyclization pathways. For example, in a gold-catalyzed cyclization, the attack of a nitrogen nucleophile could potentially lead to an 8-membered heterocycle, although in some cases, this pathway is not favored. mdpi.com The choice of base in certain cyclization reactions has also been shown to influence the formation of byproducts, highlighting the role of reaction conditions in directing the reaction pathway. ub.edu

Computational Chemistry in Mechanistic Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms in organic synthesis. sapub.orgresearchgate.netfrontiersin.org DFT calculations allow for the investigation of reaction pathways, the characterization of transition states, and the prediction of stereochemical outcomes. nih.govchemrxiv.org

In the study of this compound synthesis, DFT calculations have provided crucial insights. For example, DFT was used to support the proposed mechanisms in dual gold/photoredox catalysis. rsc.org Furthermore, DFT studies were instrumental in understanding the stereoselectivity of the retro-Mannich/re-Mannich rearrangement by modeling the energies of different transition states. nih.gov DFT can also be used to analyze the electronic structure of reactants and intermediates, helping to explain their reactivity. chemrxiv.org

Table of Computational Methods in this compound-related Synthesis:

| Computational Method | Application | Reference |

| DFT (B3LYP) | Investigating reaction mechanisms and stereoselectivity in tandem cyclizations. | nih.gov |

| DFT | Supporting proposed mechanisms in dual gold/photoredox catalysis. | rsc.org |

| DFT | Analyzing the electronic structure and bonding of heterocycles on metal surfaces. | chemrxiv.org |

| DFT | Studying the degradation mechanisms of polymers with catalysts. | mdpi.com |

Biosynthetic Postulates and Experimental Validation

The biosynthesis of pyrroloazocine indole alkaloids, including this compound, has been a subject of speculation and investigation. An initial hypothesis for the formation of the related lundurine alkaloids involved an oxidative decarboxylation of a methyl ester in lapidilectine A-type structures, followed by a heterolytic decarboxylation of a lactone to form the characteristic cyclopropane (B1198618) ring. acs.org

However, a unified total synthesis of several members of this alkaloid family provided access to key intermediates, allowing for the experimental testing of these biosynthetic proposals. researchgate.net These studies led to a revised biosynthetic scheme. It was discovered that the cyclopropane ring could arise from the photochemical decarboxylation of a lactone. researchgate.net

The revised proposal suggests that carboxylic acids are key intermediates. acs.org These acids can be converted to methyl esters like lapidilectine A or undergo an oxidative decarboxylation/lactonization to form lactones such as lapidilectine B. acs.org The subsequent decarboxylation of the lactone to form the cyclopropane ring is proposed to proceed through a homolytic mechanism. acs.org This revised pathway is supported by experimental observations, such as the spontaneous conversion of synthetic lundurine B to lundurine A upon storage, and is consistent with DFT studies. acs.org

Proposed Biosynthetic Pathways for Pyrroloazocine Indole Alkaloids

The biosynthesis of pyrroloazocine indole alkaloids, including this compound, is believed to originate from tryptamine (B22526). acs.org A unified total synthesis approach has shed light on the potential biosynthetic relationships among the lapidilectine and grandilodine families of alkaloids. acs.org

Initial hypotheses for the biosynthesis of these complex molecules suggested a rare oxidative decarboxylation of a methyl ester in lapidilectine A-type diesters. acs.orgacs.org This would be followed by a heterolytic decarboxylation of the resulting lactone to form the characteristic cyclopropane ring found in the related lundurine alkaloids. acs.org However, experimental evidence to support this pathway has been lacking. acs.org

An alternative and more experimentally supported biosynthetic scheme proposes carboxylic acids as key intermediates. acs.org It is suggested that these carboxylic acids can be converted to methyl esters like lapidilectine A and isolapidilectine A. acs.org Furthermore, an oxidative decarboxylation and subsequent lactonization of these carboxylic acids could lead to the formation of lactones such as lapidilectine B and tenuisine A. acs.org The proximity of the lactone carbonyl group and the pyrroline (B1223166) nitrogen in lapidilectine B, as determined by X-ray crystallography, suggests a possible intramolecular assistance in the lactonization process. acs.org This revised pathway is more consistent with observed chemical reactivity and is supported by DFT (Density Functional Theory) studies. acs.org

The final steps in the formation of some pyrroloazocine indole alkaloids may not require specific enzymatic action. acs.org For instance, the decarboxylation of the lactone and allylic oxidation of pyrrolines to produce pyrrolones could occur spontaneously after the plant material is collected, and may even be artifacts of the isolation process. acs.org

| Proposed Intermediate Type | Key Transformation | Potential Products | Supporting Evidence |

| Lapidilectine A-type diesters | Oxidative decarboxylation of methyl ester, heterolytic decarboxylation of lactone | Lundurines (with cyclopropane ring) | Initial hypothesis, lacks experimental support acs.orgacs.org |

| Carboxylic acids | Oxidative decarboxylation, lactonization | Lapidilectine B, Tenuisine A (lactones) | Experimental reactivity, DFT studies, X-ray structure of Lapidilectine B acs.org |

| Pyrrolines | Allylic oxidation | Pyrrolones | Spontaneous reaction, potential isolation artifact acs.org |

Investigation of Cyclopropane Ring Formation in Related Lundurine Alkaloids

The formation of the distinctive cyclopropane ring in the lundurine alkaloids, which are structurally related to this compound, has been a central focus of synthetic and biosynthetic investigations. nih.govacs.orgnih.gov Several strategies have been explored to construct this three-membered ring.

One proposed synthetic route involves an intramolecular cyclopropanation of an indole C2-C3 double bond with a diazo ester, catalyzed by a transition metal. nih.gov Another approach envisions the construction of the cyclopropane ring via a copper(I)-catalyzed intramolecular cyclopropanation of a specific intermediate, followed by deoxygenation. nih.gov

A particularly efficient total synthesis of lundurines A, B, and C utilized a novel method for cyclopropane ring formation. nih.gov This involved a formal [3+2] cycloaddition to form a pyrazoline, followed by nitrogen extrusion. nih.govrsc.org This gold-catalyzed process proved to be a more effective solution than an initially planned transition-metal-catalyzed carbene insertion into the indole nucleus. nih.gov This synthetic strategy is noteworthy for its efficiency, achieving the synthesis in significantly fewer steps than previous methods. nih.gov

Radical cyclizations have also been explored for the formation of cyclopropane-containing natural products. rsc.org For instance, a radical-mediated 1,3-cyclization has been successfully applied in the synthesis of other complex natural products. rsc.org

| Method for Cyclopropane Formation | Key Reaction | Catalyst/Reagent | Alkaloid Family |

| Intramolecular Cyclopropanation | Reaction of indole double bond with diazo ester | Transition metal | Lundurines nih.gov |

| Intramolecular Cyclopropanation | Cyclization of a diazoketone intermediate | Copper(I) | Lundurines nih.gov |

| Formal [3+2] Cycloaddition/Nitrogen Extrusion | Pyrazoline formation and subsequent N2 extrusion | Gold(I) / Lewis Acid | Lundurines nih.govrsc.org |

| Radical Cyclization | Radical-mediated 1,3-cyclization | SmI2 | General Natural Products rsc.org |

Role of Auto-oxidation Processes in this compound Formation from Precursors

Auto-oxidation, a process of oxidation by atmospheric oxygen at ambient temperatures, has been implicated in the formation of certain pyrroloazocine indole alkaloids from their precursors. acs.orgwikipedia.org This non-enzymatic process can lead to the generation of a diversity of structures from a common intermediate.

Experimental observations have shown that synthetic lundurine B spontaneously converts to lundurine A (over 50% conversion) when stored under air for an extended period (16 months). acs.org This suggests that an auto-oxidation process could be responsible for the formation of lundurine A and other related compounds like this compound and tenuisine C from their precursors. acs.org

The general mechanism of auto-oxidation involves a free radical chain reaction, often initiated by an unspecified radical source, that proceeds through initiation, propagation, and termination steps. wikipedia.org In the context of alkaloids, reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), are known to be involved in their biosynthesis and metabolism. nih.govnih.govmdpi.com Oxidative stress can trigger the production of bioactive monoterpene indole alkaloids. nih.gov While the direct role of specific ROS in the final auto-oxidative steps of this compound formation is not fully elucidated, the general principle of ROS involvement in alkaloid metabolism is well-established. nih.govnih.gov The oxidation of aldehydes to carboxylic acids, a potential step in the biosynthetic pathway, can also proceed via auto-oxidation. researchgate.net

This evidence for auto-oxidation suggests that some of the isolated Kopsia alkaloids may be artifacts of the isolation and storage process rather than direct products of enzymatic biosynthesis. acs.org

Chemosystematics and Biogenetic Relationships Within Kopsia Alkaloids

Classification and Diversity of Alkaloids from the Kopsia Genus

The Kopsia genus is renowned for producing a vast array of monoterpene indole (B1671886) alkaloids, with over 466 identified compounds. rsc.org These alkaloids are categorized based on their intricate skeletal structures. um.edu.my The major structural backbones found in Kopsia species include aspidofractinines, eburnamines, and chanofruticosinates. researchgate.netrsc.org Other significant classes include pauciflorines and mersinines. researchgate.netrsc.org

The sheer diversity of these compounds makes the Kopsia genus a focal point for phytochemical research. researchgate.net These alkaloids are all derived from a common precursor, strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin. um.edu.my The subsequent structural diversification leads to the various skeletal types observed. um.edu.my

Lapidilectam's Position within the Lapidilectine/Grandilodine Family

This compound is a distinct indole alkaloid that belongs to the lapidilectine and grandilodine family of alkaloids. nih.govacs.org This family is characterized by a common pyrroloazocine indole core. nih.govresearchgate.net Members of this family, including this compound, have been isolated from Kopsia species found in Peninsular Malaysia, such as Kopsia lapidilecta and Kopsia grandifolia. nih.govum.edu.mysnu.ac.kr

The lapidilectine/grandilodine family, along with the related tenuisines and lundurines, comprises a group of 16 indole alkaloids that all share the fundamental pyrroloazocine core structure. nih.govacs.org this compound, specifically, was isolated from the bark and leaves of Kopsia lapidilecta. researchgate.netacs.org

Table 1: Interactive Data Table of this compound and Related Alkaloids

| Compound | Family | Core Structure | Source Species |

| This compound | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia lapidilecta |

| Lapidilectine A | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia lapidilecta |

| Lapidilectine B | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia lapidilecta |

| Grandilodine A | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia grandifolia |

| Grandilodine B | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia grandifolia |

| Grandilodine C | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia grandifolia |

| Isolapidilectine A | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia lapidilecta |

| Lapidilectinol | Lapidilectine/Grandilodine | Pyrroloazocine Indole | Kopsia lapidilecta |

| Lundurine A | Lundurines | Pyrroloazocine Indole | Kopsia tenuis |

| Tenuisines | Tenuisines | Pyrroloazocine Indole | Kopsia tenuis |

Comparative Analysis with Other Kopsia Alkaloid Skeletons

While this compound and its relatives are defined by the pyrroloazocine indole core, other Kopsia alkaloids exhibit different skeletal frameworks. researchgate.netrsc.orgnih.gov A comparative analysis highlights the structural diversity within the genus.

Venalstonine : This alkaloid, also isolated from Kopsia lapidilecta, possesses a different skeletal structure compared to this compound. um.edu.myresearchgate.net

Isolapidilectine : Sharing the same skeleton as lapidilectine A, isolapidilectine is a close relative of this compound, isolated from the same plant species. researchgate.netacs.org

Lapidilectinol : Another alkaloid from Kopsia lapidilecta, lapidilectinol shares the lapidilectine A skeleton. researchgate.netacs.org

Aspidofractinines : This is one of the three major backbones of Kopsia monoterpene alkaloids and is structurally distinct from the pyrroloazocine core of this compound. researchgate.netrsc.org

The structural variations among these alkaloids, all originating from the same genus, provide valuable insights into the chemosystematics and biogenetic pathways operating within Kopsia species.

Evolutionary and Biogenetic Insights from Structural Similarities across Kopsia Alkaloids

The structural similarities and differences among Kopsia alkaloids offer a window into their biogenetic relationships and evolutionary pathways. nih.govum.edu.my The shared pyrroloazocine indole core of the lapidilectine/grandilodine family suggests a common biosynthetic origin. nih.gov It has been proposed that the various members of this family arise from a series of enzymatic transformations from a common intermediate. nih.gov

Furthermore, intriguing biosynthetic connections have been proposed between the lapidilectine/grandilodine family and the cyclopropane-containing lundurines. nih.govacs.org One hypothesis suggests that the cyclopropane (B1198618) ring of the lundurines may be formed through a photoinduced conversion following decarboxylation events from a lapidilectine-type precursor. nih.gov The study of these relationships is a dynamic area of research, with total synthesis of these complex molecules playing a crucial role in verifying proposed biosynthetic pathways. nih.govacs.org

Phytochemical Profiling Techniques for Kopsia Species

The identification and characterization of alkaloids from Kopsia species rely on a range of sophisticated phytochemical profiling techniques. nih.govtjnpr.org The process typically begins with the extraction of crude alkaloids from plant material, such as the bark or leaves, using solvents like ethanol. rsc.orgtjnpr.org

Following extraction, chromatographic and spectroscopic methods are employed for separation and structure elucidation:

Chromatography : Techniques such as column chromatography (CC) and preparative thin-layer chromatography (TLC) are used to separate the complex mixture of alkaloids. researchgate.net

Spectroscopy and Spectrometry :

Nuclear Magnetic Resonance (NMR) : 1D and 2D-NMR spectroscopy are pivotal for determining the intricate structures of these alkaloids. researchgate.netresearchgate.net

Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation patterns of the compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is used to identify and compare the phytochemical profiles of different Kopsia samples. tjnpr.orgunmas.ac.id

Other Spectroscopic Methods : Ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and optical rotation (OR) measurements are also utilized to characterize the isolated compounds. researchgate.net

These analytical methods are essential for building a comprehensive understanding of the chemical diversity within the Kopsia genus and for the discovery of novel alkaloids like this compound.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Methodologies for Lapidilectam and its Analogues

Key areas for development include:

Catalyst Innovation: Gold-catalyzed reactions, particularly 8-endo-dig hydroarylation and 6-exo-trig photoredox cyclizations, have proven instrumental in constructing the complex framework of these alkaloids. acs.orgacs.org Future work will likely explore novel catalytic systems, potentially involving other transition metals or improved gold complexes, to enhance efficiency and selectivity. researchgate.net The use of a digold photoredox catalyst has already shown outstanding efficiency in certain cyclization steps, achieving yields as high as 91%. researchgate.net

Flow Chemistry: The application of flow chemistry could offer significant advantages over traditional batch reactions for the synthesis of this compound and its analogues. nih.gov This technology can improve reaction times, yields, and safety, as well as facilitate scalability, which is crucial for producing sufficient quantities for further biological investigation. nih.gov

Synthesis of Analogues: The development of flexible synthetic routes is paramount for generating a library of this compound analogues. By modifying the core structure, researchers can probe the structure-activity relationship (SAR) of these compounds. Unified synthetic strategies that provide access to multiple members of the lapidilectine and grandilodine family from a common intermediate are particularly valuable in this regard. nih.gov Such approaches allow for the systematic variation of substituents and stereochemistry to create novel compounds with potentially enhanced or new biological activities.

| Synthetic Strategy Component | Key Reaction Type | Catalyst Example | Significance in this compound Synthesis |

| Core Skeleton Assembly | 8-endo-dig Hydroarylation | Gold (Au) Catalysts | Efficiently constructs the key 8-membered ring fusion of the pyrroloazocine core. acs.orguchicago.edu |

| Spirocyclization | 6-exo-trig Radical Cyclization | Photoredox Catalysts | Forms the rigid azabicyclic [4.2.2] system through a spirocyclization onto the indole (B1671886) nucleus. researchgate.net |

| Analogue Generation | Unified Synthesis | Gold / Photoredox | Allows for the synthesis of multiple related alkaloids (e.g., grandilodines, lapidilectines) from a common intermediate. acs.orgnih.gov |

Advanced Mechanistic Studies using Modern Experimental and Computational Techniques

A deeper understanding of the reaction mechanisms underlying the synthesis and biosynthesis of this compound is crucial for the rational design of improved synthetic routes. Modern experimental and computational tools are expected to play a pivotal role in this endeavor.

Computational Chemistry: Techniques like Density Functional Theory (DFT) have already been applied to study the biosynthetic relationships of pyrroloazocine indole alkaloids. acs.org Future computational studies can be employed to model transition states, evaluate reaction pathways, and predict the outcomes of novel synthetic strategies. mdpi.comresearchgate.net The Artificial Force Induced Reaction (AFIR) method, for example, uses quantum chemical calculations to systematically search for reaction pathways, potentially uncovering entirely new and efficient ways to synthesize the this compound scaffold. hokudai.ac.jp This approach combines computational prediction with experimental validation to accelerate the discovery of new reactions. hokudai.ac.jp

Advanced Spectroscopic Techniques: In situ analysis techniques are becoming increasingly important for elucidating complex reaction mechanisms in catalysis. rsc.org Methods such as photoionization and photoelectron photoion coincidence spectroscopy could be used to detect and identify transient reactive intermediates in the gold-catalyzed and photoredox-mediated reactions used to synthesize this compound. rsc.org This would provide direct experimental evidence for proposed mechanisms, moving beyond reliance on product analysis and computational models alone.

Mechanistic Probes: The synthesis of specifically designed substrate analogues can be used to probe mechanistic hypotheses. By systematically altering the electronic and steric properties of the starting materials, researchers can gain insight into the key factors that control the efficiency and selectivity of the critical bond-forming steps. Physical organic investigations, such as studying the formation of electron-donor-acceptor complexes, can also shed light on the underlying processes, especially in photoredox catalysis. rsc.org

Interdisciplinary Research on this compound Alkaloid Biogenesis and Synthetic Biology Applications

The biosynthetic origins of this compound present a fascinating area for interdisciplinary research, blending organic chemistry, enzymology, and molecular biology. It has been proposed that the formation of related alkaloids involves a homolytic mechanism for the decarboxylation of a lactone to form a cyclopropane (B1198618) ring, a departure from earlier hypotheses. acs.org Further investigation into the enzymes responsible for the intricate transformations in the Kopsia species is a key research frontier.

The elucidation of the complete biosynthetic pathway could pave the way for applications in synthetic biology. idtdna.com Synthetic biology applies engineering principles to biological systems to create new products and solutions. idtdna.comnih.gov

Key future applications in this area include:

Heterologous Expression: Once the genes encoding the biosynthetic enzymes for this compound are identified, they could be transferred into a more tractable host organism, such as yeast or E. coli. hudsonlabautomation.com This would enable the sustainable and scalable production of this compound and its precursors, overcoming the limitations of relying on extraction from the natural source or complex total synthesis. hudsonlabautomation.com

Enzyme Engineering: The enzymes from the this compound pathway, such as oxidoreductases or cyclases, could be isolated and engineered. nih.gov Site-directed mutagenesis and directed evolution could be used to alter their substrate specificity or enhance their catalytic efficiency, enabling the biocatalytic production of novel, non-natural analogues of this compound.

Pathway Engineering: By manipulating the genetic circuits within a host organism, researchers could redesign the biosynthetic pathway to produce specific analogues or prevent the formation of undesired byproducts. azolifesciences.com This approach offers precise control over the final chemical structure, opening avenues for creating customized molecules for various applications. nih.govazolifesciences.com

Q & A

Q. What spectroscopic methods are critical for characterizing Lapidilectam's polycyclic indole structure?

To validate this compound's unique fused-ring system, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). For stereochemical confirmation, single-crystal X-ray diffraction is essential, as demonstrated in the structural reassessment of its optical rotation . Infrared (IR) spectroscopy can further confirm functional groups like lactam rings.

Q. What challenges arise during the isolation of this compound from Kopsia lapidilecta, and how can they be mitigated?

Isolation requires careful solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Challenges include low natural abundance and co-elution with structurally similar alkaloids. Countercurrent chromatography (CCC) and pH-zone-refining strategies can improve purity, as noted in studies of related indole alkaloids .

Advanced Research Questions

Q. How should researchers design synthetic routes for this compound's pyrroloazocine indole core?

Key steps involve:

- Heteroaromatic cyclization : Ag₃PO₄-mediated Heck reaction for indole-alkene coupling .

- Lactam formation : Intramolecular amidation under mild acidic conditions to avoid epimerization.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis guided by computational modeling (DFT calculations for transition-state analysis).

A table of attempted reactions and yields can optimize route selection:

| Step | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Heck Coupling | Ag₃PO₄, DMF, 80°C | 62 | |

| 2 | Lactamization | TFA, CH₂Cl₂, RT | 45 |

Q. How can conflicting optical rotation data for this compound be resolved?

Discrepancies between synthetic and natural samples (e.g., reported (+) vs. observed (–) rotation ) require:

- Repetition under controlled conditions : Multiple batches synthesized and analyzed.

- Comparative X-ray crystallography : Validate absolute configuration against natural isolates.

- Circular dichroism (CD) spectroscopy : Correlate electronic transitions with stereochemistry.

Q. What computational tools are effective for predicting this compound's reactivity in novel synthetic pathways?

- Density Functional Theory (DFT) : Simulate transition states for cyclization steps .

- Molecular Dynamics (MD) : Predict solvent effects on reaction kinetics.

- Retrosynthetic software (e.g., Chematica) : Propose disconnections for the fused-ring system.

Methodological Frameworks

- PICOT Framework : Define Population (e.g., synthetic intermediates), Intervention (e.g., catalytic conditions), Comparison (e.g., alternative routes), Outcome (e.g., yield improvement), and Timeframe (e.g., 6-month optimization) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novelty in indole synthesis), Novel (unexplored lactamization methods), Ethical (data transparency), and Relevant (advancing alkaloid chemistry) .

Data Contradiction Analysis

When reconciling structural or synthetic

Reproduce experiments : Confirm results across independent labs.

Meta-analysis : Compare findings with analogous alkaloids (e.g., strychnine synthesis challenges).

Machine learning : Identify outliers in spectral databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.